

2-Phenyl-2-(2-pyridyl)acetonitrile IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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An In-depth Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetonitrile

Introduction

2-Phenyl-2-(pyridin-2-yl)acetonitrile, with the IUPAC name phenyl(pyridin-2-yl)acetonitrile, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1] It is recognized primarily as the major metabolite of α -phenyl- α -(2-pyridyl)thioacetamide (SC-15396), a potent inhibitor of gastric acid secretion, also known as antigestrin.^{[2][3][4]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance for researchers, scientists, and professionals in the field of drug development.

Synonyms: α -Phenyl-2-pyridineacetonitrile, 2-(α -Cyanobenzyl)pyridine, Phenyl-2-pyridylacetonitrile, 1-(2-Pyridine)Benzylcyamide.^[5]

Physicochemical Properties

The key physicochemical properties of 2-Phenyl-2-(pyridin-2-yl)acetonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| Molecular Formula | C ₁₃ H ₁₀ N ₂ | [2][4][5] |
| Molecular Weight | 194.24 g/mol | [5] |
| Appearance | White to off-white solid; may also appear as a white to orange to green powder or crystal. | [5] |
| Melting Point | 83-90 °C | [2][5][6] |
| Boiling Point | 150 °C at 2 mmHg; 322.3 °C at 760 mmHg | [2][5] |
| Density | 1.1 - 1.124 g/cm ³ (Predicted) | [2][5] |
| Solubility | Slightly Soluble: Chloroform, DMSO, Methanol.[5] Quantitative: DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (10 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml).[4] | [4][5] |
| Flash Point | 115.2 °C | [2][5] |
| pKa | 4.18 ± 0.10 (Predicted) | [5] |
| LogP | 1.81 | [2] |
| Refractive Index | 1.589 | [2][5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C or -20°C for long-term storage. | [2][5] |

Synthesis and Experimental Protocols

A common method for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile involves the reaction of phenylacetonitrile with a suitable pyridine derivative. The following protocol is based on a well-established procedure.[6]

Synthesis of α -Phenyl- α -(2-pyridyl)acetonitrile

Materials:

- Phenylacetonitrile (Benzyl cyanide)
- Sodium amide (powdered)
- 2-Bromopyridine
- Toluene (dry)
- 6 N Hydrochloric acid
- 50% Sodium hydroxide solution
- Ether
- Sodium sulfate
- Isopropyl ether

Equipment:

- 2-liter, three-neck round-bottom flask
- Dropping funnel
- Thermometer
- Stirrer
- Condenser (protected with a sodium hydroxide tube)
- Ice bath

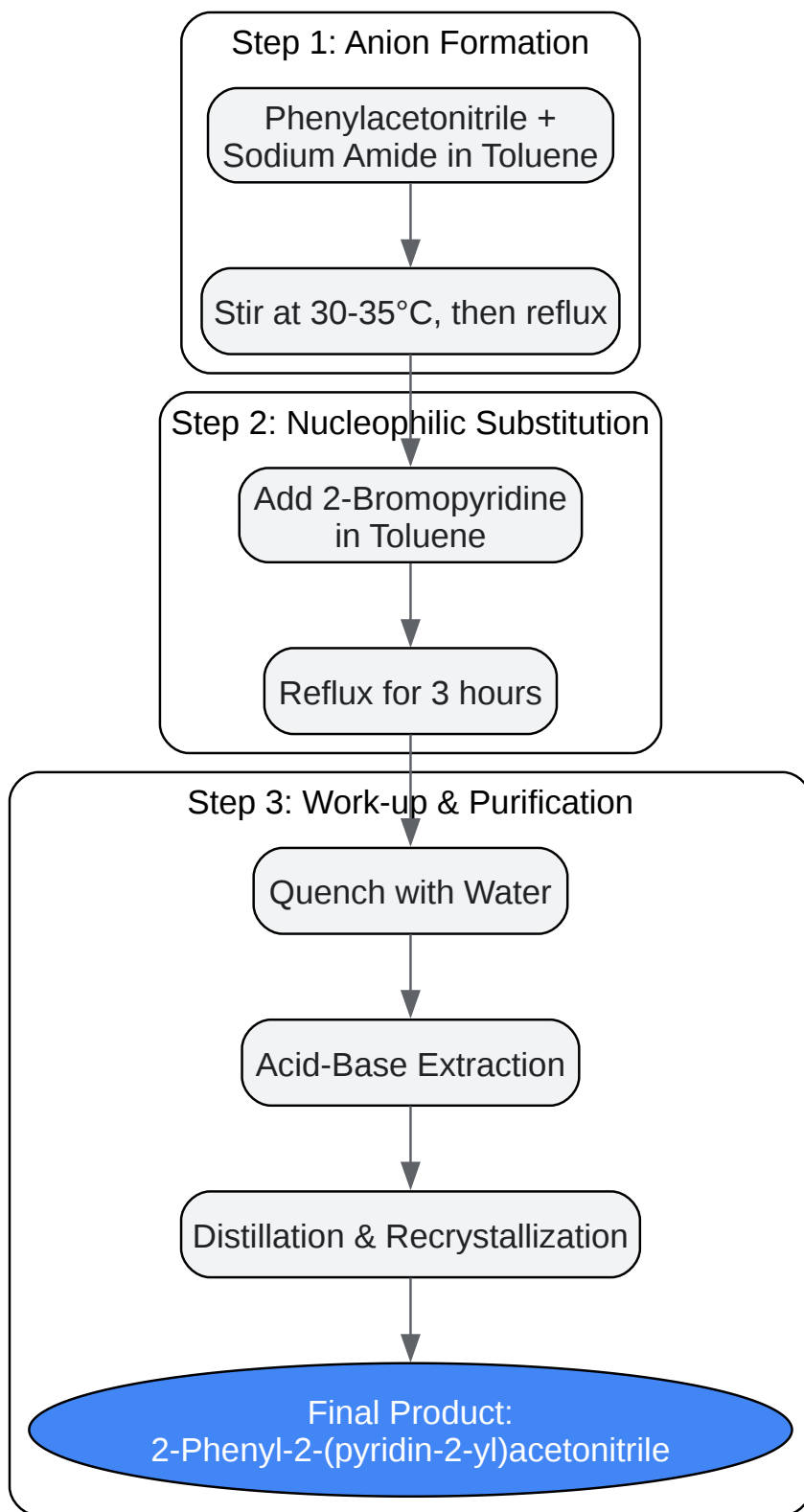
Procedure:

- Preparation of the Sodium Salt: Add 31.2 g (0.80 mole) of powdered sodium amide to 200 ml of dry toluene in an oven-dried 2-liter, three-neck round-bottom flask.
- Addition of Phenylacetonitrile: While stirring the suspension, add 46.8 g (0.40 mole) of phenylacetonitrile dropwise. Maintain the temperature at 30-35°C using an ice bath for cooling.
- Reflux: After the addition is complete, slowly bring the mixture to reflux and maintain it for 4.5 hours with continuous stirring.
- Addition of 2-Bromopyridine: Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains a gentle reflux.
- Continued Reflux: After the addition of 2-bromopyridine is complete, continue stirring and refluxing for an additional 3 hours.
- Work-up: Cool the mixture to 25°C. Cautiously add approximately 300 ml of water. Separate the phases.
- Extraction: Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.
- Basification and Isolation: Basify the acidic extracts with 50% sodium hydroxide solution, ensuring to cool the mixture. Extract the product with ether.
- Drying and Concentration: Wash the ether extract with water, dry it over sodium sulfate, and concentrate the solution.
- Purification: Distill the residue under reduced pressure. The product distills at 134-136°C/0.07 mm. The distillate, which crystallizes upon cooling, can be further purified by recrystallization from isopropyl ether to yield the final product with a melting point of 87-88.5°C.[6] The reported yield is 41.7 g (54%).[6]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

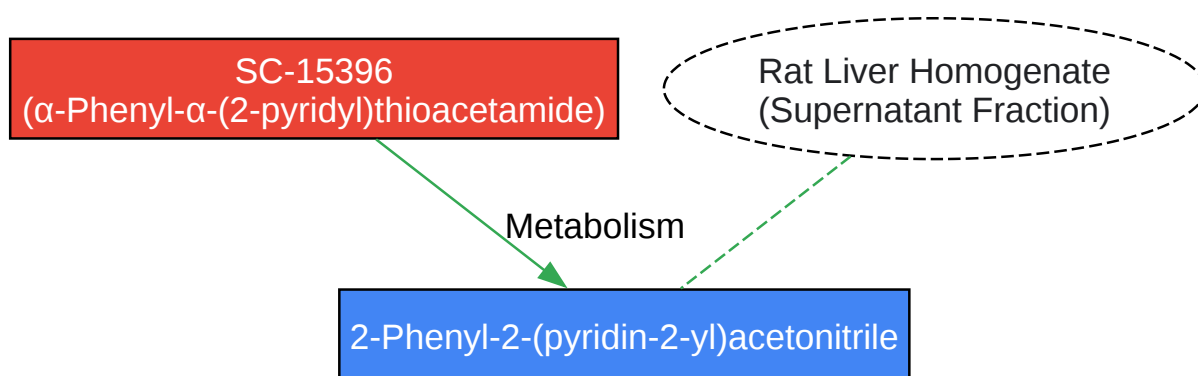


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Figure 1: Experimental workflow for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

Metabolic Pathway

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a key metabolite in the biotransformation of the anti-gastric secretion agent SC-15396.



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Figure 2: Metabolic relationship between SC-15396 and its major metabolite.

Biological Significance and Applications

The primary role of 2-Phenyl-2-(pyridin-2-yl)acetonitrile in a drug development context is as the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide).^{[2][4][7]} SC-15396 is an inhibitor of gastric acid secretion.^{[3][4]} The metabolism of the parent thioamide to the corresponding nitrile is carried out by the supernatant fraction of rat liver homogenate.^{[2][4]}

Understanding this metabolic pathway is crucial for:

- **Pharmacokinetic Studies:** Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.
- **Toxicology Studies:** Assessing whether the metabolite contributes to the efficacy or potential toxicity of the parent compound.
- **Drug Design:** The stability of the parent compound and its rate of conversion to the nitrile metabolite can inform the design of more stable and effective analogues.

Safety and Handling

2-Phenyl-2-(pyridin-2-yl)acetonitrile is classified as an irritant.[5]

- Hazard Codes: Xi[2]
- Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2][5]
- Safety Phrases: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[5]
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. [2-Phenyl-2-(2-pyridyl)acetonitrile IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

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